molecular formula C13H19NO B13598600 3-(4-Ethylbenzyl)pyrrolidin-3-ol

3-(4-Ethylbenzyl)pyrrolidin-3-ol

Cat. No.: B13598600
M. Wt: 205.30 g/mol
InChI Key: XQJODRLZSZMFSV-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-ethylbenzyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets . The 4-ethylbenzyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-13(15)7-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3

InChI Key

XQJODRLZSZMFSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNC2)O

Origin of Product

United States

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